Methyldopa, chemically known as L-α-Methyl-3,4-dihydroxyphenylalanine, is an organic compound belonging to the class of amino acids. [] It is a synthetic analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a naturally occurring amino acid and precursor to dopamine. [] Methyldopa is primarily known for its use as an antihypertensive agent but has also been a valuable tool in scientific research for studying various biological processes related to the sympathetic nervous system and catecholamine metabolism. []
Chemical Reactions Analysis
While specific details of individual reactions are not extensively described, the papers provide insights into the chemical reactions involving Methyldopa. The compound undergoes metabolism via transamination, demethylation, and possibly direct decarboxylation. [, ] The formation of complexes with iron under various pH conditions indicates its ability to participate in chelation reactions. []
Mechanism of Action
The central mechanism of Methyldopa's action involves its metabolism to α-Methylnorepinephrine within the brain. [, , ] α-Methylnorepinephrine acts as a "false neurotransmitter," replacing norepinephrine in adrenergic neurons. [, , ] α-Methylnorepinephrine has weaker vasoconstrictor effects compared to norepinephrine, leading to a reduction in sympathetic nervous system activity and ultimately a decrease in blood pressure. [, , ] Research has shown that this mechanism primarily involves interaction with α2-adrenergic receptors, leading to inhibition of norepinephrine release. [, , , ]
Applications
Mechanisms of hypertension: Methyldopa has been instrumental in elucidating the role of the central nervous system and the sympathetic nervous system in regulating blood pressure. [, , , , ]
Catecholamine metabolism: The metabolism of Methyldopa to α-Methylnorepinephrine has provided a model for studying the synthesis, release, and uptake of catecholamines in the brain and periphery. [, , , , ]
Pineal gland function: Research utilizing pineal gland organ cultures treated with Methyldopa has explored the influence of adrenergic mechanisms on melatonin synthesis. [] These studies have contributed to understanding the role of the pineal gland in circadian rhythms and neuroendocrine regulation.
Interaction with other drugs: Investigations into the effects of Methyldopa on other drugs, such as reserpine, have provided insights into the interplay of different neurotransmitter systems in the brain. []
Melanin production in fungi: Studies have explored the use of Methyldopa as a substrate for melanin production in Cryptococcus species. [] This application showcases the compound's utility beyond mammalian systems, potentially offering insights into fungal biology and pathogenicity.
Related Compounds
α-Methyldopa Sesquihydrate
Relevance: α-Methyldopa sesquihydrate is the hydrated form of α-methyldopa, the target compound. It shares the same pharmacological properties and mechanism of action as α-methyldopa. The only difference lies in the presence of water molecules in the crystal structure of the sesquihydrate form. []
α-Methylnorepinephrine
Compound Description: α-Methylnorepinephrine is a metabolite of α-methyldopa and is considered its primary active metabolite responsible for its antihypertensive effect. [, ] This compound acts as a false neurotransmitter, primarily activating central α2-adrenergic receptors in the brainstem, which in turn reduces sympathetic outflow and lowers blood pressure. [, , ]
Relevance: α-Methylnorepinephrine is directly derived from α-methyldopa within the body and plays a crucial role in its pharmacological action. [] Its structural similarity to norepinephrine allows it to interact with adrenergic receptors, albeit with different affinities and intrinsic activities, contributing to α-methyldopa's overall effect.
3-O-Methylmethyldopa
Compound Description: 3-O-Methylmethyldopa is a contaminant sometimes found in α-methyldopa preparations. [] Its presence is undesirable as it may contribute to unintended side effects.
Levodopa
Compound Description: Levodopa (chemical name L-3,4-dihydroxyphenylalanine), also known as L-DOPA, is a precursor to dopamine, norepinephrine, and epinephrine and is primarily used in the treatment of Parkinson's disease. [] It is metabolized to dopamine in the brain, supplementing the depleted dopamine levels characteristic of the disease.
3-Methoxytyramine (3-MT)
Compound Description: 3-Methoxytyramine is a metabolite of dopamine formed through the action of catechol-O-methyltransferase (COMT). [] It is further metabolized to homovanillic acid.
Relevance: While not directly derived from α-methyldopa, the observation of increased 3-methoxytyramine excretion during α-methyldopa therapy suggests potential interactions with dopamine metabolism. [] This might be attributed to the structural similarities between α-methyldopa and levodopa, potentially impacting shared metabolic pathways.
Dopamine
Compound Description: Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including motor control, reward, and motivation. [] It is synthesized from L-DOPA and is implicated in Parkinson's disease.
Relevance: Dopamine's metabolic pathway intersects with those of both α-methyldopa and levodopa. [] The ability of α-methyldopa to potentially influence dopamine levels, as suggested by the changes in 3-methoxytyramine excretion, highlights its potential impact on dopaminergic systems. []
α-Methyldopamine
Compound Description: α-Methyldopamine is a metabolite of α-methyldopa and is found to have a low potency at alpha-1, alpha-2, and beta-adrenergic receptors. [] This suggests its minimal contribution to α-methyldopa's hypotensive effect.
Relevance: As a direct metabolite of α-methyldopa, its low activity at various adrenergic receptors suggests it might not be the primary mediator of the drug's pharmacological action. [] Nonetheless, its presence further illustrates the complex metabolic fate of α-methyldopa within the body.
(-)-erythro-α-Methylnorepinephrine
Compound Description: (-)-erythro-α-Methylnorepinephrine is an enantiomer of α-methylnorepinephrine and exhibits high affinity for alpha-2 receptors, suggesting its potential role in mediating α-methyldopa's hypotensive effects. []
Relevance: This specific enantiomer's potent interaction with alpha-2 receptors reinforces the understanding that α-methyldopa exerts its antihypertensive action by influencing adrenergic pathways within the central nervous system. []
(-)-erythro-α-Methylepinephrine
Compound Description: (-)-erythro-α-Methylepinephrine is an enantiomer of α-methylepinephrine and demonstrates high affinity for both alpha-2 and beta-receptors. [] Its potent interaction with beta-2 receptors on human lymphocytes suggests potential involvement in the overall effects of α-methyldopa. []
Relevance: This enantiomer's interaction with both alpha-2 and beta-receptors underscores the complexity of α-methyldopa's pharmacological profile. [] It suggests that the drug's effects might not be solely attributable to alpha-2 receptor agonism but could involve modulation of beta-receptor activity as well.
Norepinephrine
Compound Description: Norepinephrine is both a hormone and a neurotransmitter. It plays a critical role in the body's fight-or-flight response, increasing heart rate, blood pressure, and blood sugar levels. []
Relevance: α-Methyldopa's primary active metabolite, α-methylnorepinephrine, acts as a "false transmitter" by replacing norepinephrine in sympathetic neurons, leading to a reduction in sympathetic outflow and blood pressure. [, ]
Epinephrine
Compound Description: Epinephrine, also known as adrenaline, is a hormone and neurotransmitter involved in the body's stress response, similar to norepinephrine. It increases heart rate, blood pressure, and helps open up airways in the lungs. []
Relevance: While not directly derived from α-methyldopa, epinephrine is structurally similar to norepinephrine and α-methylnorepinephrine. [, ] α-methyldopa's impact on norepinephrine release and signaling can indirectly influence the effects of epinephrine, particularly in the context of blood pressure regulation.
Metaraminol
Compound Description: Metaraminol is a sympathomimetic drug that acts primarily as an alpha-adrenergic receptor agonist. [] It is used to treat low blood pressure, particularly in the setting of anesthesia or other medical conditions.
Relevance: Metaraminol is mentioned alongside α-methyldopa in studies investigating their ability to restore the effects of tyramine in reserpine-treated animals. [] While their mechanisms of action differ, both compounds can influence adrenergic signaling.
α-Methyl-m-Tyrosine
Compound Description: α-Methyl-m-Tyrosine is an inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine and norepinephrine. []
Relevance: This compound is included in studies investigating the ability of α-methyldopa and its derivatives to restore tyramine responses in reserpine-treated animals. [] Although it inhibits catecholamine synthesis, its inclusion helps to dissect the specific actions of different α-methylated compounds on adrenergic pathways.
α-Methyl-p-Tyrosine
Compound Description: α-Methyl-p-Tyrosine is another inhibitor of tyrosine hydroxylase, similar to α-methyl-m-tyrosine. It disrupts catecholamine synthesis and is used experimentally to study the role of dopamine and norepinephrine in various physiological processes. []
Relevance: Similar to α-methyl-m-tyrosine, this compound helps to differentiate the actions of various α-methylated compounds on adrenergic pathways, providing insights into the specificity of their effects. []
Homovanillic Acid (HVA)
Compound Description: Homovanillic acid is a major metabolite of dopamine and is often used as a marker for dopamine activity in the brain. [] Its levels in cerebrospinal fluid or urine can reflect changes in dopaminergic neurotransmission.
Relevance: The presence of homovanillic acid as a metabolite of both levodopa and α-methyldopa highlights the interconnection between these compounds' metabolic pathways. []
Vanilmandelic Acid (VMA)
Compound Description: Vanilmandelic acid is a metabolite of norepinephrine and epinephrine and is used as a biomarker for certain tumors, such as pheochromocytoma. []
Relevance: The paradoxical increase in vanilmandelic acid excretion observed during α-methyldopa administration, despite its known antihypertensive effect, underscores the complex interplay between the drug and catecholamine metabolism. []
Vanillacetic Acid (VLA)
Compound Description: Vanillacetic acid is a metabolite of 3-O-methyldopa and is primarily formed through transamination. [] The proportion of α-methyldopa excreted as vanillacetic acid appears to increase with increasing α-methyldopa dosage, suggesting potential enzyme induction. []
Relevance: Vanillacetic acid is a major metabolite of α-methyldopa, formed via a different pathway than the catecholamines. [] Its formation and excretion provide insights into the drug's pharmacokinetic profile and potential for drug interactions.
Ceramide
Compound Description: Ceramide is a lipid molecule that acts as a signaling molecule involved in various cellular processes, including apoptosis, cell growth, and differentiation. [] It can be generated in response to stress and plays a role in programmed cell death.
Relevance: Methyldopa has been shown to stimulate ceramide formation in erythrocytes, which contributes to eryptosis, a form of programmed cell death in red blood cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-(−)-α-Methyldopa is a dopamine (DOPA) decarboxylase inhibitor (ED50 = 21.8 mg/kg) and has antihypertensive activity in vitro and in vivo. L-(−)-α-Methyldopa enters the CNS and is metabolized to form α-methylnorepinephrine which acts as an agonist at α2-adrenergic receptors. Formulations containing L-(−)-α-methyldopa are used to lower blood pressure. L-(−)-α-Methyldopa also improves trophoblast and endothelial cellular interactions in vitro. Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure. Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal. Methyldopa, also known as alpha-methyldopa or aldomet, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Methyldopa is a drug which is used for use in the treatment of hypertension. Methyldopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Methyldopa has been primarily detected in urine. Methyldopa is a potentially toxic compound.
Furcelleran, also known as burtonitte 44 or danish agar, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Furcelleran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furcelleran is primarily located in the membrane (predicted from logP).
Potent, selective, competitive P2Y1 antagonist (Ki = 100 nM). Inhibits ATP induced glutamate release in vitro and inhibits ADP ability to evoke platelet shape change and aggregation. MRS2179 is a competitive P2Y1 receptor antagonist (Kb = 100 nM) with no appreciable activity at P2Y2, P2Y4, or P2Y6 at concentrations up to 30 µM, or at P2Y12 and P2Y13. It inhibits ADP-induced platelet shape change and aggregation (pA2 = 6.55) in vitro and prolongs bleeding time in rats and mice compared to controls.
Selective A2B antagonist (Ki values are 1.97 (hA2B), 403 (hA1), 503 (hA2A), and 570 nM (hA3)). MRS1754 is an adenosine A2B receptor antagonist (Ki = 1.97 nM). It is selective for adenosine A2B receptors over adenosine A1, A2A, and A3 receptors (Kis = 403, 503, and 570 nM, respectively). In vivo, MRS1754 (0.5-10 mg/kg) increases 28-day survival, as well as decreases peritoneal bacterial growth and plasma levels of IL-6, TNF-α, and MIP-2, in a mouse model of sepsis induced by cecal ligation and puncture (CLP). MRS1754 (1 mg/kg) reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). MRS1754 is a Selective A2B antagonist. MRS1754 inhibits proliferation and migration of bladder urothelial carcinoma by regulating mitogen-activated protein kinase pathway.
MRS1706 is a selective adenosine A2B receptor inverse agonist with Ki values of 1.39, 157, 112, and 230 nM for human A2B, A1, A2A, and A3 receptors, respectively.
MRS2279 is a selective and competitive antagonist of the P2Y1 receptor (Ki = 2.5 nM; IC50 = 51.6 nM). MRS2279 potently inhibits ADP-induced aggregation of human blood platelets in vitro (pKB = 8.05).